Diphenyl Methylphosphonate (CAS 7526-26-3): A Technical Guide for Researchers
Diphenyl Methylphosphonate (CAS 7526-26-3): A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Diphenyl methylphosphonate (B1257008) (CAS 7526-26-3), a key intermediate in the synthesis of various organophosphorus compounds. This document consolidates critical data, including physicochemical properties, safety information, and detailed experimental context to support its use in research and development, particularly within the pharmaceutical industry.
Core Properties
Diphenyl methylphosphonate is a solid organophosphorus compound with the chemical formula C₁₃H₁₃O₃P.[1] It is recognized for its role as a versatile synthetic building block.
Physicochemical Data
The key physicochemical properties of Diphenyl methylphosphonate are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 7526-26-3 | [1] |
| Molecular Formula | C₁₃H₁₃O₃P | [1] |
| Molecular Weight | 248.21 g/mol | [1] |
| Appearance | White to light yellow solid/lump or colorless to light yellow clear liquid | [1][2] |
| Melting Point | 32.5-37.5 °C | [1][3] |
| Boiling Point | 344.3 °C at 760 mmHg | [1] |
| Density | 1.21 g/mL at 25 °C | [1][3][4] |
| Flash Point | 230 °F (110 °C) | [1][4] |
| Water Solubility | 1.56 g/L at 20 °C | [1][3] |
| Refractive Index | 1.554 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Diphenyl methylphosphonate.
-
¹³C NMR Spectroscopy: Spectral data for Diphenyl methylphosphonate is available and can be accessed through public databases such as PubChem.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum of Diphenyl methylphosphonate is available for reference in the NIST Chemistry WebBook.[3]
-
Mass Spectrometry: While a direct mass spectrum for Diphenyl methylphosphonate was not found, analysis of related dialkyl methylphosphonates shows characteristic fragmentation patterns, such as the loss of alkyl groups.[5]
Safety and Handling
Diphenyl methylphosphonate is classified as toxic if swallowed and may be toxic in contact with skin.[6] It is also considered toxic to aquatic life with long-lasting effects.[6]
GHS Hazard Statements: [6]
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements: [6][7]
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local regulations.
When heated to decomposition, it emits toxic vapors of phosphorus oxides.[1][3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.
Synthesis and Reactivity
Diphenyl methylphosphonate serves as a key intermediate in the synthesis of more complex organophosphorus compounds.
Synthetic Protocol
A common method for the synthesis of diaryl methylphosphonates involves the reaction of a triaryl phosphite (B83602) with methanol (B129727), catalyzed by methyl iodide. The following is a representative protocol for the synthesis of Diphenyl methylphosphonate.
Materials:
-
Triphenyl phosphite
-
Methanol
-
Methyl iodide (catalyst)
-
Toluene (solvent, optional)
-
Nitrogen gas supply
-
Reaction flask with reflux condenser, mechanical stirrer, and dropping funnel
Procedure:
-
Charge the reaction flask with triphenyl phosphite.
-
Heat the triphenyl phosphite to reflux under a nitrogen atmosphere.
-
Slowly add a solution of methyl iodide in methanol to the refluxing triphenyl phosphite.
-
Maintain the reaction at reflux for several hours, monitoring the progress by a suitable analytical method (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be purified by distillation under reduced pressure.
Caption: Synthesis workflow for Diphenyl methylphosphonate.
Reactivity and Downstream Applications
Diphenyl methylphosphonate is a valuable precursor for the synthesis of other phosphonates through transesterification reactions. The phenoxy groups can be displaced by various alcohols to introduce different functionalities. This reactivity is particularly important in the synthesis of biologically active molecules.
Role in Drug Development
Phosphonates are recognized as important phosphate (B84403) mimics in drug design, offering increased metabolic stability.[8] Diphenyl methylphosphonate, as a synthetic intermediate, plays a crucial role in the preparation of antiviral and anticancer pronucleotides.[9]
Precursor to Antiviral Agents
A significant application of Diphenyl methylphosphonate is in the synthesis of Tenofovir, a key antiviral medication. In this synthesis, it serves as a precursor to introduce the phosphonate (B1237965) moiety to the acyclic nucleoside analogue.[10] The use of diphenyl H-phosphonate allows for the phosphonylation of nucleosides under mild conditions.[9]
Intermediate for Biologically Active Phosphonates
The broader class of α-aminophosphonates, which can be synthesized from precursors like Diphenyl methylphosphonate, exhibit a range of biological activities, including potential as antioxidants and herbicides.[11] Furthermore, phosphonate derivatives are investigated for their potential as enzyme inhibitors and for bone targeting applications.[8] While Diphenyl methylphosphonate itself is not typically the final active pharmaceutical ingredient, its role as a versatile and reactive intermediate makes it a valuable compound in the drug discovery and development pipeline.
Conclusion
Diphenyl methylphosphonate (CAS 7526-26-3) is a well-characterized organophosphorus compound with established physicochemical properties and a clear safety profile. Its primary significance lies in its utility as a synthetic intermediate, particularly in the pharmaceutical industry for the production of antiviral drugs. The reactivity of its diphenyl ester moiety allows for further chemical modifications, making it a versatile building block for a range of biologically active phosphonates. This guide provides essential technical information to support its safe and effective use in research and drug development.
References
- 1. rsc.org [rsc.org]
- 2. Dimethyl methylphosphonate [webbook.nist.gov]
- 3. Phosphonic acid, methyl-, diphenyl ester [webbook.nist.gov]
- 4. Diphenyl methylphosphonate | C13H13O3P | CID 82027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Diphenyl methyl phosphate [webbook.nist.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. CN115677774B - Phosphonate derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
